molecular formula C9H16N4 B15132021 2-(tert-Butyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine

2-(tert-Butyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B15132021
M. Wt: 180.25 g/mol
InChI Key: KUASBBVZKOQOBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine (CAS# 2103682-01-3) is a high-value chemical scaffold in organic and medicinal chemistry research . This compound features a fused triazolopyrazine core, which serves as a versatile building block for developing novel therapeutic agents . The tert-butyl group at the 2-position contributes to the molecule's steric and electronic properties, making it a critical intermediate in structure-activity relationship (SAR) studies. The triazolopyrazine scaffold is a privileged structure in drug discovery, known for its diverse biological activities . Researchers utilize this core in designing molecules for various therapeutic areas. Its derivatives have been investigated as dipeptidyl peptidase-4 (DPP-IV) inhibitors for the treatment of Type 2 Diabetes , P2X7 receptor modulators for inflammatory and neuropathic pain , and inhibitors of targets such as BRD4 and c-Met for potential anti-proliferative applications . The compound is offered for research purposes as a chemical reference standard and a synthetic intermediate. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the product's Certificate of Analysis for specific quality control data, including purity determined by HPLC and structural confirmation by NMR and mass spectrometry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

2-tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C9H16N4/c1-9(2,3)8-11-7-6-10-4-5-13(7)12-8/h10H,4-6H2,1-3H3

InChI Key

KUASBBVZKOQOBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN2CCNCC2=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction between 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and sodium azide in dimethylformamide (DMF) at 80°C can yield the desired compound through an intramolecular thermal Huisgen azide-alkyne cycloaddition reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

2-(tert-Butyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares key structural analogs based on substituent type, molecular weight, and functional attributes:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine None (Base structure) C₅H₈N₄ 124.14 Minimal lipophilicity; serves as a scaffold for derivatization.
2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride Methyl (2) C₆H₁₁ClN₄ 174.63 Enhanced solubility due to hydrochloride salt; moderate metabolic stability.
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine CF₃ (2) C₆H₇F₃N₄ 192.14 Electron-withdrawing group improves metabolic stability; reduced solubility.
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CF₃ (3) C₆H₇F₃N₄ 192.14 Altered binding affinity in drug intermediates (e.g., sitagliptin synthesis).
4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine SiMe₂t-Bu (4) C₁₂H₂₃N₃Si 237.42 Bulky silyl group used in protective strategies; requires deprotection.

Key Observations :

  • Lipophilicity : The tert-butyl group increases lipophilicity compared to methyl or unsubstituted analogs, enhancing membrane permeability but reducing aqueous solubility.
  • Electronic Effects : Trifluoromethyl groups (electron-withdrawing) improve metabolic stability but may reduce bioavailability compared to electron-donating tert-butyl groups .
  • Positional Effects : Substituents at position 2 (triazole ring) vs. position 3 (pyrazine ring) significantly alter biological activity and synthetic pathways .

Yield Comparison :

  • tert-Butyl derivatives often achieve >90% purity post-crystallization , while trifluoromethyl analogs require rigorous purification (e.g., column chromatography) due to byproduct formation .

Selectivity :

  • Methyl and trifluoromethyl groups exhibit lower receptor subtype selectivity compared to tert-butyl, which minimizes off-target interactions .

Biological Activity

Introduction

The compound 2-(tert-butyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine is a member of the triazolo-pyrazine family known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The compound's structure features a triazole ring fused to a pyrazine moiety, contributing to its unique pharmacological properties.

Chemical Structure

  • Molecular Formula : C10H14N4
  • Molecular Weight : 194.25 g/mol
  • CAS Number : [insert CAS number if available]

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolo-pyrazine derivatives. For instance:

  • Cell Line Studies : In vitro tests showed that related compounds exhibit significant antiproliferative effects against various cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The most active derivatives demonstrated IC50 values in the low micromolar range (e.g., IC50 = 9.47 µM for MGC-803) .

The mechanism by which these compounds exert their anticancer effects often involves:

  • Inhibition of Cell Proliferation : Compounds induce G2/M phase arrest and apoptosis in cancer cells.
  • Targeting Signaling Pathways : Inhibition of key signaling pathways such as ERK and AKT has been observed .

Antiviral Activity

Triazolo-pyrazines have also been evaluated for their antiviral properties. Research indicates that certain derivatives can inhibit viral replication by targeting specific viral proteins or pathways.

CompoundViral TargetIC50 (µM)Reference
Compound AInfluenza A Polymerase3.3
Compound BPA-PB1 Interaction31

Antimicrobial Activity

Preliminary studies suggest that triazolo-pyrazines may possess antimicrobial properties against various bacterial strains. Further investigations are needed to elucidate the specific mechanisms involved.

Case Study 1: Anticancer Evaluation

A study focused on a series of triazolo-pyrazine derivatives demonstrated significant growth inhibition in MGC-803 cells. The most potent derivative exhibited an IC50 value lower than that of standard chemotherapeutic agents like 5-Fluorouracil (5-FU).

Case Study 2: Antiviral Screening

In another investigation, a library of triazolo-pyrazines was screened for antiviral activity against influenza viruses. Compounds were assessed for their ability to inhibit viral replication in MDCK cells with promising results indicating potential therapeutic applications .

Q & A

Q. What are the established synthetic routes for 2-(tert-Butyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine?

The compound can be synthesized via cyclization of pyrazine intermediates. A common approach involves:

  • Step 1 : Amination of pyrazine derivatives (e.g., methyl 3-amino-2-pyrazinecarboxylate) to form a triazole ring .
  • Step 2 : Introduction of the tert-butyl group via nucleophilic substitution or condensation with tert-butyl-containing aldehydes/ketones .
  • Step 3 : Purification using silica gel chromatography or recrystallization (e.g., DCM/hexane) to isolate the final product .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the presence of the tert-butyl group (δ ~1.3 ppm for 1^1H) and the tetrahydro-pyrazine backbone .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (C9_9H15_{15}N4_4) with an exact mass match .
  • X-ray Crystallography : Optional for confirming stereochemistry and ring conformation .

Q. What are the key solubility and stability considerations for handling this compound?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DCM, DMF) but poorly soluble in water. Stability tests under varying pH (2–9) and temperature (4–25°C) are recommended .
  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent oxidation or hydrolysis of the triazole ring .

Advanced Research Questions

Q. How can reaction yields be optimized for the introduction of the tert-butyl substituent?

  • Catalytic Systems : Use Lewis acids (e.g., ZnCl2_2) to enhance electrophilic substitution at the triazole N1 position .
  • Solvent Optimization : Higher yields are observed in DMF or THF compared to ethanol due to improved solubility of intermediates .
  • Temperature Control : Reactions at 60–80°C reduce by-product formation (e.g., over-alkylation) .

Q. What analytical strategies resolve contradictions in reported biological activity data for triazolopyrazines?

  • Dose-Response Studies : Perform IC50_{50}/EC50_{50} assays across multiple cell lines to account for off-target effects .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .
  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 3^3H) to validate target engagement specificity, as seen in adenosine A2a receptor studies .

Q. How can computational methods aid in designing derivatives with enhanced binding affinity?

  • Molecular Docking : Simulate interactions with target proteins (e.g., P2X7 receptors) using software like AutoDock Vina .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity to prioritize synthetic targets .
  • DFT Calculations : Predict regioselectivity for alkylation or halogenation reactions at the triazole ring .

Q. What are the common by-products in triazolopyrazine synthesis, and how are they characterized?

  • Over-Cyclization Products : Detectable via HRMS as m/z +14 (CH2_2 insertion) or via 1^1H NMR (additional ring protons) .
  • Deprotection Artifacts : Tert-butyl cleavage under acidic conditions generates tertiary alcohols, identifiable by GC-MS .
  • Mitigation : Use scavengers (e.g., polymer-bound triphenylphosphine) to quench reactive intermediates .

Methodological Best Practices

Q. What purification techniques are most effective for this compound?

  • Flash Chromatography : Use silica gel with gradient elution (5–10% MeOH in DCM) to separate polar impurities .
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to enhance crystal purity .

Q. How to troubleshoot low yields in large-scale syntheses?

  • Scale-Up Adjustments : Replace batch reactors with flow chemistry systems to improve heat/mass transfer .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Q. What safety protocols are critical when handling this compound?

  • Ventilation : Use fume hoods due to potential release of volatile amines during synthesis .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory; avoid skin contact with intermediates like trifluoroacetates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.